molecular formula C17H24N2 B11861393 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene CAS No. 918896-24-9

3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene

Cat. No.: B11861393
CAS No.: 918896-24-9
M. Wt: 256.4 g/mol
InChI Key: WHTKKCFWIIFSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the use of 1,2,3-triazole intermediates, which undergo coupling reactions to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reactions using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    8-Azaspiro[5.6]dodec-10-ene: Another spirocyclic compound with similar structural features.

    Spirocyclic 1,2,3-triazoles: Compounds that share the spirocyclic core but differ in functional groups.

Uniqueness

3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other spirocyclic compounds and highlights its potential for specialized applications .

Properties

CAS No.

918896-24-9

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

3-benzyl-3,7-diazaspiro[5.6]dodec-10-ene

InChI

InChI=1S/C17H24N2/c1-3-7-16(8-4-1)15-19-13-10-17(11-14-19)9-5-2-6-12-18-17/h1-5,7-8,18H,6,9-15H2

InChI Key

WHTKKCFWIIFSBW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)CC3=CC=CC=C3)CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.